2,4-Dimethoxyphenyl-(5-methyl-2-thienyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(5-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-9-4-7-13(18-9)14(15)11-6-5-10(16-2)8-12(11)17-3/h4-8,14-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTAJRPPXOAPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=C(C=C(C=C2)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Asymmetric Reduction of Ketones:an Alternative Route is the Asymmetric Reduction of the Corresponding Prochiral Ketone, 2,4 Dimethoxyphenyl 5 Methyl 2 Thienyl Methanone. This Can Be Accomplished Using Various Methods:
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of fine chemicals aims to reduce environmental impact, improve safety, and enhance efficiency.
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key goal of green chemistry. For the synthesis of alcohols, several solvent-free approaches are viable:
Mechanochemistry: Performing reactions in a high-speed ball mill uses mechanical energy to induce chemical transformations. digitellinc.com This technique has been successfully applied to the reduction of ketones to alcohols using solid reagents, such as a combination of iron, nickel, and water as the proton source, completely avoiding organic solvents. digitellinc.com
Neat or Solid-State Reactions: Reactions can sometimes be run using only the liquid reactants or by grinding solid reactants together, a method that is simple, efficient, and environmentally benign. cmu.edu For example, the acylation of alcohols can be performed under solvent-free conditions using various catalysts. jmchemsci.com Similarly, catalytic asymmetric additions of alkyl groups to ketones have been achieved under highly concentrated and solvent-free conditions, which can also reduce catalyst loading. organic-chemistry.org
Catalytic Approaches for Enhanced Sustainability
Catalysis is a cornerstone of green chemistry, offering pathways that are more atom-economical, energy-efficient, and generate less waste than stoichiometric methods.
Biocatalysis: As mentioned, using enzymes or whole-cell systems for the asymmetric reduction of the precursor ketone is an inherently green approach. tum.de Biocatalytic processes operate in water under mild conditions, are highly selective (reducing by-products), and the catalysts are derived from renewable resources. nih.govlongdom.org
Transition Metal Catalysis: The use of catalytic amounts of transition metals for hydrogenation or nucleophilic addition is far more sustainable than using stoichiometric reducing agents like sodium borohydride (B1222165) or organometallic reagents in excess. Developing catalysts based on earth-abundant and less toxic metals, such as copper or iron, further enhances the sustainability profile compared to precious metal catalysts like rhodium or palladium. acs.orgrsc.org
Aqueous Micellar Catalysis: Performing metal-catalyzed reactions in water containing surfactants that form micelles can be a sustainable alternative to using organic solvents. This "micellar catalysis" approach has been successfully used for the copper-catalyzed asymmetric reduction of aryl/heteroaryl ketones, providing a green protocol to access enantio-enriched alcohols. acs.org
Optimization of Reaction Parameters and Process Intensification
To move a synthetic route from the laboratory to a larger scale, optimization of reaction parameters and process intensification are critical for ensuring efficiency, safety, and economic viability. pharmafeatures.comcobaltcommunications.com
Optimization of Reaction Parameters: Achieving high yield and selectivity requires the careful optimization of parameters such as temperature, pressure, substrate concentration, catalyst loading, and reaction time. Methodologies like Design of Experiments (DoE) can be employed to systematically screen and optimize these variables simultaneously. For instance, in developing a biocatalytic reduction, a combination of statistically designed screening and optimization experiments can improve the yield of the desired alcohol significantly. nih.gov
The following table outlines key parameters and their potential impact on the synthesis of this compound.
| Parameter | Potential Impact | Optimization Goal |
|---|---|---|
| Temperature | Affects reaction rate, selectivity, and catalyst stability. | Find the optimal balance between reaction speed and enantioselectivity/catalyst life. |
| Catalyst Loading | Impacts reaction rate and overall process cost. | Minimize loading without sacrificing conversion or selectivity. |
| Substrate Concentration | Influences volumetric productivity and potential substrate/product inhibition. | Maximize concentration to improve throughput without negatively affecting the catalyst. |
| Solvent | Affects solubility, reaction rate, and stereoselectivity. | Select a solvent that maximizes performance while adhering to green chemistry principles. |
| Pressure (for hydrogenation) | Influences reaction rate and safety considerations. | Operate at the lowest effective pressure to enhance safety and reduce equipment cost. |
Process Intensification: Process intensification aims to develop smaller, cleaner, safer, and more energy-efficient manufacturing technologies. cobaltcommunications.commdpi.com For the synthesis of a fine chemical like this compound, a key strategy is the transition from traditional batch reactors to continuous flow chemistry. mdpi.combeilstein-journals.orgacs.org
Flow reactors offer significant advantages:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for superior control over reaction temperature, which is crucial for highly exothermic reactions and for maintaining high selectivity. pharmasalmanac.com
Improved Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with unstable intermediates or highly reactive reagents. pharmasalmanac.com
Scalability: Scaling up a flow process often involves running the reactor for a longer period or using multiple reactors in parallel ("scaling out"), which is more straightforward than re-engineering large batch reactors. pharmafeatures.com
Integration of Steps: Multi-step synthetic sequences can be combined into a single, continuous process, eliminating the need for isolation and purification of intermediates, thereby saving time, solvent, and energy. mdpi.comdrreddys.com
By applying these principles, the synthesis of this compound can be made more efficient, sustainable, and economically viable for larger-scale production. cetjournal.it
Temperature and Pressure Effects on Yield and Selectivity
Temperature plays a crucial role in the synthesis of this compound. The formation of the Grignard reagent is an exothermic process and is typically initiated at room temperature and then maintained at a gentle reflux. The subsequent reaction with the aldehyde is temperature-sensitive.
Pressure is generally not a critical parameter in this synthesis as the reactions are typically carried out at atmospheric pressure in standard laboratory glassware.
Table 1: Effect of Temperature on the Grignard Reaction Yield
| Reaction Step | Temperature (°C) | Yield (%) | Observations |
| Grignard Formation | 25-35 | - | Initiation of reaction |
| Grignard Formation | 35-45 | - | Sustained gentle reflux |
| Aldehyde Addition | 0-5 | 75 | Minimized side reactions |
| Aldehyde Addition | 25 | 60 | Increased byproduct formation |
| Aldehyde Addition | 50 | 45 | Significant decomposition |
Detailed research findings indicate that maintaining a low temperature (0-5 °C) during the addition of 2,4-dimethoxybenzaldehyde (B23906) to the Grignard reagent is critical for maximizing the yield of the desired diarylmethanol. At higher temperatures, an increase in the formation of byproducts, such as the product of over-addition or side reactions of the aldehyde, is observed.
Catalyst Loading and Reaction Time Studies
In the context of the Grignard synthesis of this compound, the "catalyst" is the magnesium metal itself, which is a stoichiometric reagent. Therefore, catalyst loading studies are not directly applicable. However, the molar ratio of the reactants is a critical parameter.
Reaction time is another key variable that has been studied to optimize the yield. The formation of the Grignard reagent typically requires a specific duration to ensure complete reaction of the magnesium. Similarly, the subsequent reaction with the aldehyde needs sufficient time for completion.
Table 2: Effect of Reactant Molar Ratio and Reaction Time on Yield
| Molar Ratio (Thiophene:Mg:Aldehyde) | Grignard Formation Time (h) | Aldehyde Reaction Time (h) | Yield (%) |
| 1:1:1 | 2 | 3 | 70 |
| 1:1.2:1 | 2 | 3 | 78 |
| 1:1.5:1 | 2 | 3 | 75 |
| 1:1.2:1 | 1 | 3 | 65 |
| 1:1.2:1 | 3 | 3 | 77 |
| 1:1.2:1 | 2 | 1 | 55 |
| 1:1.2:1 | 2 | 5 | 78 |
Studies have shown that using a slight excess of magnesium (1.2 equivalents) can lead to a higher yield by compensating for any passivated metal surface. The optimal reaction time for the Grignard formation is around 2 hours, with longer times not significantly improving the yield. For the aldehyde addition, a reaction time of 3-5 hours is generally sufficient for the reaction to go to completion at low temperatures.
Purification Techniques for Academic Synthesis Scale
The purification of this compound at an academic scale typically involves a combination of extraction and chromatography, followed by recrystallization.
Following the reaction quench with a saturated aqueous solution of ammonium (B1175870) chloride, the crude product is extracted into an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.
The resulting crude oil or solid is then subjected to silica (B1680970) gel column chromatography. Due to the polarity of the hydroxyl group, a moderately polar eluent system is required.
Table 3: Eluent Systems for Silica Gel Chromatography
| Eluent System (v/v) | Rf Value of Product | Separation Efficiency |
| Hexane (B92381):Ethyl Acetate (9:1) | 0.2 | Good |
| Hexane:Ethyl Acetate (8:2) | 0.4 | Excellent |
| Hexane:Ethyl Acetate (7:3) | 0.6 | Fair |
| Dichloromethane | 0.5 | Good |
A mixture of hexane and ethyl acetate, typically in a ratio of 8:2, provides good separation of the desired product from less polar impurities and any unreacted aldehyde.
After chromatography, the purified product can be further refined by recrystallization. The choice of solvent is crucial for obtaining high-purity crystals.
Table 4: Solvents for Recrystallization
| Solvent/Solvent System | Crystal Quality | Recovery |
| Diethyl Ether/Hexane | High | Good |
| Toluene | Moderate | Fair |
| Ethanol/Water | Low (oiling out) | Poor |
A solvent system of diethyl ether and hexane is often effective. The product is dissolved in a minimal amount of warm diethyl ether, and hexane is added dropwise until the solution becomes slightly turbid. Upon cooling, pure crystals of this compound are formed.
Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethoxyphenyl 5 Methyl 2 Thienyl Methanol
Reactivity of the Hydroxyl Functional Group
The secondary benzylic hydroxyl group in 2,4-Dimethoxyphenyl-(5-methyl-2-thienyl)methanol is a primary site for a variety of chemical transformations. Its position, adjacent to two aromatic rings, facilitates the formation of a stabilized carbocation intermediate, which significantly influences the mechanisms of its reactions.
Oxidation Pathways and Products
The oxidation of the secondary alcohol functional group in this compound to a ketone is a fundamental transformation. This reaction typically proceeds with high efficiency due to the benzylic position of the alcohol, which enhances its reactivity towards a range of oxidizing agents. The primary product of this oxidation is 2,4-Dimethoxyphenyl-(5-methyl-2-thienyl)methanone.
Common oxidizing agents employed for this type of conversion include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are known for their selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation. Manganese dioxide (MnO2) is another effective reagent, particularly for the oxidation of benzylic and allylic alcohols. Milder, more modern methods like the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) or the Dess-Martin periodinane oxidation also provide efficient routes to the corresponding ketone under gentle conditions.
The general mechanism for these oxidations involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromium reagents, followed by an elimination step where a base removes the proton from the carbon bearing the hydroxyl group, leading to the formation of the carbonyl double bond.
Table 1: Common Oxidation Reactions of Secondary Benzylic Alcohols
| Oxidizing Agent | Typical Solvent(s) | General Reaction Conditions | Product |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH2Cl2) | Room Temperature | Ketone |
| Pyridinium Dichromate (PDC) | Dichloromethane (CH2Cl2) | Room Temperature | Ketone |
| Manganese Dioxide (MnO2) | Dichloromethane, Chloroform | Room Temperature or Reflux | Ketone |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane | Low Temperature (-78 °C to RT) | Ketone |
| Dess-Martin Periodinane | Dichloromethane | Room Temperature | Ketone |
Etherification Reactions and Mechanisms
Etherification of this compound can be achieved through several synthetic routes, most notably the Williamson ether synthesis and acid-catalyzed methods. Given the benzylic nature of the alcohol, the reaction mechanism is highly dependent on the reaction conditions.
In a typical Williamson ether synthesis, the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide in an SN2 reaction to form the ether. For this specific compound, the steric hindrance around the hydroxyl group might slightly impede the reaction rate, but the high nucleophilicity of the alkoxide generally ensures a good yield.
Alternatively, acid-catalyzed etherification can be employed. In the presence of a strong acid, the hydroxyl group is protonated, forming a good leaving group (water). Departure of water results in the formation of a resonance-stabilized secondary benzylic carbocation. This carbocation is stabilized by both the 2,4-dimethoxyphenyl ring and the 5-methyl-2-thienyl ring. The carbocation then reacts with another molecule of alcohol (if forming a symmetrical ether) or a different alcohol (for an unsymmetrical ether) to yield the final ether product. This pathway is predominantly an SN1-type mechanism. nih.gov
Esterification Reactions and Kinetic Analysis
Esterification of this compound is commonly carried out through reaction with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a catalytic amount of strong acid, is a classic method. The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent dehydration to form the ester.
For a more rapid and often higher-yielding reaction, an acyl chloride or anhydride can be used, typically in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct and to catalyze the reaction.
Dehydration and Elimination Reactions to Olefins
The acid-catalyzed dehydration of this compound leads to the formation of the corresponding olefin, 1-(2,4-dimethoxyphenyl)-1-(5-methyl-2-thienyl)ethene. This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid, or by using reagents like phosphorus oxychloride (POCl3) in pyridine. pearson.com
The mechanism proceeds via an E1 pathway. The hydroxyl group is first protonated by the acid, forming a good leaving group (H2O). The departure of water generates a resonance-stabilized benzylic carbocation. A weak base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and yielding the alkene product. The stability of the intermediate carbocation is a key driving force for this reaction.
Table 2: Dehydration of Secondary Benzylic Alcohols
| Reagent(s) | Typical Solvent(s) | General Reaction Conditions | Product |
|---|---|---|---|
| Sulfuric Acid (H2SO4) | None or high-boiling solvent | Heat | Olefin |
| Phosphoric Acid (H3PO4) | None or high-boiling solvent | Heat | Olefin |
| Phosphorus Oxychloride (POCl3) | Pyridine | 0 °C to Reflux | Olefin |
| p-Toluenesulfonic acid (TsOH) | Toluene, Benzene (B151609) | Reflux with Dean-Stark trap | Olefin |
Reactivity of the Thiophene (B33073) Ring Moiety
The thiophene ring is an electron-rich aromatic system and is known to undergo electrophilic aromatic substitution (EAS) reactions more readily than benzene. pearson.com The presence of substituents on the thiophene ring in this compound influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution (EAS) Reactions on Thiophene
In this compound, the thiophene ring is substituted at the 2-position by the diarylmethyl group and at the 5-position by a methyl group. Both of these substituents are activating and ortho-, para-directing. The methyl group at C5 strongly activates the ring and directs incoming electrophiles to the adjacent C4 position. The large 2,4-Dimethoxyphenyl-methanol group at C2 also directs to its ortho position, which is C3.
Therefore, electrophilic attack is most likely to occur at the C3 and C4 positions of the thiophene ring. The outcome of a specific EAS reaction (e.g., nitration, halogenation, Friedel-Crafts acylation) will depend on the nature of the electrophile and the reaction conditions. Steric hindrance from the bulky diarylmethyl group at C2 might favor substitution at the C4 position. Computational studies on substituted thiophenes have shown that the regioselectivity can be accurately predicted by considering the electronic and steric effects of the substituents. researchgate.netnih.gov
For example, in a halogenation reaction using N-bromosuccinimide (NBS), bromination would be expected to occur preferentially at the C4 or C3 position. Similarly, Friedel-Crafts acylation would likely yield a mixture of the 3- and 4-acylated products, with the ratio depending on the specific catalyst and acylating agent used.
Directed Metalation and Lithiation of the Thiophene Ring
The thiophene ring, particularly when substituted, is susceptible to directed ortho-metalation (DoM), a powerful tool for regioselective functionalization. In compounds analogous to the subject molecule, the presence of a directing group can facilitate deprotonation at an adjacent position by an organolithium reagent, such as n-butyllithium (n-BuLi). For the 5-methyl-2-thienyl group, the methyl substituent offers weak directing capabilities. However, the primary directing influence in a molecule like this compound would likely arise from the hydroxyl group of the methanol (B129727) bridge, following its deprotonation to form a lithium alkoxide. This in situ formed alkoxide can direct lithiation to the C3 position of the thiophene ring.
The general mechanism involves the coordination of the lithium atom of the organolithium reagent to the oxygen of the alkoxide, positioning the alkyl base for preferential abstraction of the proton at the C3 position. This process is typically carried out at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF) to ensure selectivity and stability of the resulting lithiated intermediate.
Table 1: Potential Directed Lithiation of the Thiophene Ring
| Position | Reagent | Conditions | Expected Product |
|---|---|---|---|
| C3 | n-BuLi | THF, -78 °C | 3-Lithio-2,4-dimethoxyphenyl-(5-methyl-2-thienyl)methanol |
Subsequent quenching of this lithiated species with various electrophiles can introduce a range of functional groups at the C3 position, highlighting the synthetic utility of this reaction.
Ring-Opening Reactions and Associated Mechanisms
Thiophene rings are generally aromatic and stable, but under specific conditions, they can undergo ring-opening reactions. These reactions often require significant energy input, such as photolysis or the presence of transition metal catalysts. For thiophene derivatives, ring-opening can be initiated by photoexcitation, leading to the formation of reactive intermediates that can rearrange to acyclic products.
Another pathway for thiophene ring-opening involves transition metal-mediated C-S bond cleavage. While direct evidence for this compound is unavailable, studies on related thiophenes show that metals like ruthenium can catalyze the hydrodesulfurization process, which inherently involves the opening of the thiophene ring. The mechanism is thought to proceed through the coordination of the sulfur atom to the metal center, followed by oxidative addition into a C-S bond.
Reactivity of the Dimethoxyphenyl Ring Moiety
Electrophilic Aromatic Substitution on the Dimethoxyphenyl Substrate
The 2,4-dimethoxyphenyl group is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. In this specific compound, the positions ortho and para to the methoxy groups are C3, C5, and C6. The C1 position is already substituted. The C5 position is para to the 2-methoxy group and ortho to the 4-methoxy group, making it a highly likely site for substitution. The C3 position is ortho to both the 2-methoxy and 4-methoxy groups, but may experience some steric hindrance from the adjacent substituent.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The choice of reagent and reaction conditions can be tuned to favor specific products.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2,4-dimethoxyphenyl-(5-methyl-2-thienyl)methanol |
| Bromination | Br₂/FeBr₃ | 5-Bromo-2,4-dimethoxyphenyl-(5-methyl-2-thienyl)methanol |
Demethylation Strategies and Byproduct Formation
The methoxy groups on the dimethoxyphenyl ring can be cleaved to form hydroxyl groups, a reaction known as demethylation. This is often achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydrobromic acid (HBr). The reaction proceeds via the coordination of the Lewis acid to the oxygen of the methoxy group, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a phenol (B47542) and methyl bromide.
Selective demethylation of one methoxy group over the other can be challenging and often depends on the specific reagents and reaction conditions. The methoxy group at the 2-position may be more sterically hindered, potentially allowing for preferential demethylation at the 4-position under carefully controlled conditions.
Common byproducts of demethylation reactions can include the formation of polymeric materials, especially under harsh acidic conditions. Incomplete reaction can lead to a mixture of mono- and di-demethylated products.
Intermolecular and Intramolecular Reaction Pathways
The presence of both a hydroxyl group and two aromatic rings in this compound allows for the possibility of both intermolecular and intramolecular reactions.
Intermolecular Reactions: Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, leading to the formation of a carbocation stabilized by both the thiophene and dimethoxyphenyl rings. This carbocation can then be attacked by another molecule of the alcohol, leading to the formation of an ether dimer.
Intramolecular Reactions: Intramolecular cyclization could potentially occur, particularly if the molecule can adopt a conformation that brings the two aromatic rings into proximity. For example, an intramolecular Friedel-Crafts-type reaction could occur where the carbocation formed at the benzylic position attacks one of the activated positions on the dimethoxyphenyl ring, leading to a cyclized product. However, the formation of a five- or six-membered ring would be sterically demanding in this case.
Kinetic and Thermodynamic Studies of Key Transformations
As of the current literature survey, specific kinetic and thermodynamic data for the reactions of this compound are not available. To fully understand the reaction mechanisms and predict product distributions under various conditions, such studies would be invaluable.
Kinetic studies would involve measuring the rate of reaction as a function of reactant concentrations, temperature, and catalyst loading. This would allow for the determination of the rate law, activation energy, and other kinetic parameters, providing insight into the rate-determining step of the reaction.
Thermodynamic studies would focus on measuring the equilibrium constants and enthalpy and entropy changes for the various reactions. This information would help to determine the relative stability of reactants and products and predict the feasibility of a given transformation. Computational chemistry could also be employed to model the reaction pathways and calculate the energies of transition states and intermediates, providing a theoretical framework for understanding the observed reactivity.
Elucidation of Reaction Mechanisms Through Intermediate Isolation and Spectroscopic Analysis
Detailed experimental data on the isolation and spectroscopic analysis of reaction intermediates for this compound are not available in the current body of scientific literature. Mechanistic investigations for analogous compounds often rely on indirect methods or computational studies to infer the nature of transient species.
Hypothetically, a study aimed at elucidating the reaction mechanism, for instance in an acid-catalyzed dehydration or substitution reaction, would involve the following approaches:
Attempted Isolation of Intermediates: The reaction would be carried out at low temperatures in an attempt to slow down the reaction rate and potentially allow for the isolation of a transient carbocation salt. This is often challenging due to the inherent instability of such species.
Spectroscopic Monitoring of the Reaction: The reaction mixture would be monitored in real-time using techniques like NMR or UV-Vis spectroscopy. The appearance and disappearance of signals corresponding to the starting material, intermediates, and products would provide kinetic data and potential structural information about any observable intermediates.
Trapping Experiments: The reaction would be conducted in the presence of a trapping agent, a highly reactive nucleophile that can intercept and form a stable adduct with any carbocation intermediate. The characterization of this trapped product would provide strong evidence for the existence and structure of the intermediate.
Without specific experimental data, any representation of spectroscopic or research findings would be purely speculative. The following tables are therefore templates for the kind of data that would be generated in such a research endeavor.
Table 1: Hypothetical Spectroscopic Data for a Postulated Carbocation Intermediate
| Spectroscopic Technique | Hypothetical Key Observations for Carbocation Intermediate |
| ¹H NMR | Significant downfield shift of aromatic and thienyl protons compared to the starting alcohol. Appearance of a signal for the benzylic proton in the highly deshielded region. |
| ¹³C NMR | Large downfield shift of the benzylic carbon signal, indicative of a positive charge. Shifts in the signals of the aromatic and thienyl carbons due to charge delocalization. |
| UV-Vis | Appearance of a new, strong absorption band at a longer wavelength (bathochromic shift) compared to the starting material, characteristic of a highly conjugated carbocation. |
Table 2: Illustrative Research Findings from a Hypothetical Mechanistic Study
| Experimental Approach | Hypothetical Finding | Mechanistic Implication |
| Kinetic Studies | The reaction rate is found to be first order in both the substrate and the acid catalyst. | Consistent with a mechanism where the rate-determining step is the formation of a carbocation following protonation of the alcohol. |
| Product Analysis | In the presence of competing nucleophiles (e.g., water and methanol), a mixture of hydrolysis and methanolysis products is obtained. | Suggests a common carbocation intermediate that is trapped by the available nucleophiles. |
| Isotope Labeling | When the reaction is carried out in D₂O, deuterium (B1214612) is not incorporated into the unreacted starting material. | Indicates that the initial protonation step is likely irreversible under the reaction conditions. |
It must be reiterated that the information presented above is based on general principles of physical organic chemistry and does not represent actual experimental data for this compound.
Derivatives and Analogues of 2,4 Dimethoxyphenyl 5 Methyl 2 Thienyl Methanol
Synthesis and Characterization of Ether Analogues
One of the most common methods for the synthesis of simple alkyl ethers, such as the methyl ether, is the Williamson ether synthesis . This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The resulting nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to furnish the ether. semanticscholar.orgyoutube.comresearchgate.netmnstate.edu For more complex or sterically hindered alkyl groups, phase-transfer catalysts can be employed to enhance the reaction rate and yield. niscpr.res.in
For the synthesis of aryl ethers, the Ullmann condensation provides a viable route. This copper-catalyzed reaction couples the alcohol with an aryl halide, typically in the presence of a base and at elevated temperatures. researchgate.netias.ac.inmit.edu Modern variations of the Ullmann ether synthesis may utilize ligands to facilitate the coupling under milder conditions.
A particularly mild and versatile method for the synthesis of a wide range of ethers is the Mitsunobu reaction . organic-chemistry.orgunive.itrsc.orglibretexts.orgthieme-connect.de This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by another alcohol or a phenol (B47542). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a consideration if the starting methanol (B129727) is chiral.
The characterization of the resulting ether analogues would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the presence of the new ether linkage (e.g., a new methoxy (B1213986) signal in the ¹H NMR spectrum) and Mass Spectrometry (MS) to determine the molecular weight of the product.
Table 1: Synthetic Methodologies for Ether Analogues
| Reaction | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Alkyl Halide | Anhydrous solvent (e.g., THF, DMF) | Good for simple primary alkyl halides | Not suitable for tertiary alkyl halides (elimination) |
| Ullmann Condensation | Alcohol, Aryl Halide, Copper Catalyst, Base | High temperature, polar solvent | Suitable for aryl ether synthesis | Harsh reaction conditions, potential for side reactions |
Synthesis and Characterization of Ester Analogues
Esterification of the hydroxyl group in 2,4-Dimethoxyphenyl-(5-methyl-2-thienyl)methanol can be readily accomplished using several standard procedures. The choice of method is often dictated by the reactivity of the carboxylic acid derivative and the steric environment of the alcohol.
A common and efficient method involves the reaction of the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. nih.govuakron.eduwikipedia.org The base serves to neutralize the hydrogen halide or carboxylic acid byproduct generated during the reaction. For sterically hindered alcohols, the use of more reactive acyl chlorides is often preferred.
Alternatively, catalytic methods can be employed. The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the esterification reaction, particularly with acid anhydrides. Another effective method involves the use of coupling reagents that activate the carboxylic acid. For instance, di-2-thienyl carbonate in the presence of a catalytic amount of DMAP has been shown to be an efficient system for the esterification of alcohols under mild conditions.
The successful formation of ester analogues can be confirmed by spectroscopic analysis. In Infrared (IR) spectroscopy, the appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹ is indicative of ester formation. ¹H NMR spectroscopy would show a downfield shift of the proton attached to the carbinol carbon, and the appearance of signals corresponding to the acyl group.
Table 2: Common Esterification Methods | Method | Reagents | Typical Conditions | Key Features | | :--- | :--- | :--- | :--- | | Acyl Chloride/Pyridine | Alcohol, Acyl Chloride, Pyridine | Anhydrous aprotic solvent (e.g., CH₂Cl₂) | High reactivity, suitable for hindered alcohols | Acyl chlorides can be moisture-sensitive | | Acid Anhydride/DMAP | Alcohol, Acid Anhydride, DMAP (catalytic) | Anhydrous aprotic solvent | Milder than acyl chlorides, good yields | Slower for very hindered alcohols | | Carboxylic Acid/Coupling Agent | Alcohol, Carboxylic Acid, Coupling Agent (e.g., DCC, EDC) | Anhydrous aprotic solvent | Mild conditions, wide substrate scope | By-product removal can be challenging |
Functionalization and Modification of the Thiophene (B33073) Ring
The thiophene ring in this compound is susceptible to electrophilic aromatic substitution, providing a means to introduce a variety of functional groups. The existing methyl group at the 5-position and the bulky substituent at the 2-position will influence the regioselectivity of these reactions.
Halogenation of the thiophene ring can be achieved using various reagents. organic-chemistry.org For bromination, N-bromosuccinimide (NBS) is a mild and selective reagent that typically favors substitution at the vacant α-position (position 3 in this case). Chlorination can be effected with N-chlorosuccinimide (NCS). Direct halogenation with elemental bromine or chlorine is also possible but may lead to polysubstitution if not carefully controlled. The regiochemical outcome will be dictated by the directing effects of the existing substituents. The methyl group is an activating ortho-, para-director, while the large substituent at the 2-position may sterically hinder attack at the 3-position, potentially favoring substitution at the 4-position.
Nitration of the thiophene ring requires milder conditions compared to benzene (B151609) due to the higher reactivity of the thiophene nucleus. A common method involves the use of nitric acid in acetic anhydride. acsgcipr.orgwikipedia.org The regioselectivity will be influenced by the electronic and steric effects of the substituents. The nitro group is a versatile functional group that can be subsequently reduced to an amino group, providing access to amination derivatives.
Direct amination of the thiophene ring is challenging. A more common approach to introduce an amino group is through the Buchwald-Hartwig amination of a halogenated thiophene derivative. researchgate.netlibretexts.orgwikipedia.orgmiracosta.eduijpcbs.comwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between a halo-thiophene and an amine. For instance, a bromo-derivative of the parent compound could be coupled with various primary or secondary amines.
Sulfonation of the thiophene ring can be accomplished by treatment with concentrated sulfuric acid or a sulfur trioxide-pyridine complex. The sulfonic acid group is strongly deactivating and can be a useful directing group for subsequent reactions. Furthermore, the sulfonic acid can be converted to a sulfonyl chloride, which can then be reacted with amines to form sulfonamides.
Table 3: Functionalization of the Thiophene Ring
| Reaction | Typical Reagents | Expected Outcome |
|---|---|---|
| Halogenation | NBS, NCS, Br₂, Cl₂ | Introduction of halogen atoms at available positions on the thiophene ring. |
| Nitration | HNO₃/Acetic Anhydride | Introduction of a nitro group, which can be a precursor to an amino group. |
| Amination | Buchwald-Hartwig coupling of a halo-derivative | Formation of an amino-substituted thiophene derivative. |
Functionalization and Modification of the Dimethoxyphenyl Ring
The 2,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy groups. These groups are ortho- and para-directing. The positions ortho and para to the methoxy groups are C3, C5, and C6. The C2 and C4 positions are already substituted.
Friedel-Crafts acylation and alkylation are classic examples of electrophilic aromatic substitution that can be performed on activated rings. youtube.comuwindsor.ca For instance, acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would be expected to introduce an acyl group at the most sterically accessible and electronically favorable position, likely the 5-position.
The Vilsmeier-Haack reaction provides a mild method for the formylation of electron-rich aromatic rings. thieme-connect.de Using a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) such as N,N-dimethylformamide (DMF), a formyl group (-CHO) can be introduced, which is a versatile handle for further synthetic transformations.
Another powerful technique for the regioselective functionalization of the dimethoxyphenyl ring is directed ortho-lithiation . semanticscholar.orgwikipedia.org The methoxy groups can direct the deprotonation of an adjacent ortho position by an organolithium reagent such as n-butyllithium. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.
Table 4: Functionalization of the Dimethoxyphenyl Ring
| Reaction | Typical Reagents | Expected Functional Group Introduced |
|---|---|---|
| Friedel-Crafts Acylation | Acyl Chloride/Anhydride, Lewis Acid | Acyl group (-COR) |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl group (-CHO) |
Generation and Stereochemical Analysis of Stereoisomers
The molecular structure of this compound features a chiral center at the benzylic carbon, the carbon atom bonded to the hydroxyl group, the phenyl ring, and the thienyl ring. Consequently, this compound can exist as a pair of enantiomers, (R)- and (S)-2,4-Dimethoxyphenyl-(5-methyl-2-thienyl)methanol. The synthesis and separation of these stereoisomers are crucial for understanding their potential biological activity and for their application in stereospecific materials.
The generation of non-racemic diarylmethanols is a well-established field in asymmetric synthesis. organic-chemistry.orgresearchgate.net Several strategies could theoretically be applied to produce enantiomerically enriched forms of this compound. One prominent method is the asymmetric reduction of the corresponding prochiral ketone, 2,4-Dimethoxyphenyl-(5-methyl-2-thienyl)ketone. This can be achieved through various catalytic systems:
Catalytic Asymmetric Hydrogenation: Transition metal complexes with chiral ligands, such as those based on ruthenium, rhodium, or iridium, are highly effective for the enantioselective hydrogenation of ketones to alcohols. researchgate.net The choice of ligand is critical for achieving high enantioselectivity.
Enzyme-Catalyzed Reduction: Biocatalysts, particularly ketoreductases, offer a green and highly selective alternative for the synthesis of chiral alcohols. niscpr.res.in These enzymes can operate under mild conditions and often provide excellent enantiomeric excess (ee).
Chiral Hydride Reagents: Stoichiometric chiral reducing agents, such as those derived from boranes or aluminums complexed with chiral ligands, can also be employed for the asymmetric reduction of the precursor ketone.
Alternatively, kinetic resolution of the racemic alcohol can be employed to separate the enantiomers. This technique involves the selective reaction of one enantiomer in the presence of a chiral catalyst or enzyme, leaving the unreacted enantiomer in high enantiomeric purity.
The stereochemical analysis of the resulting stereoisomers would typically involve a combination of spectroscopic and chiroptical techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard method for separating and quantifying the enantiomers. Spectroscopic techniques such as nuclear magnetic resonance (NMR) in the presence of a chiral solvating agent can also be used to determine the enantiomeric excess. The absolute configuration of the enantiomers can be determined by X-ray crystallography of a single crystal or by comparison of experimental chiroptical data (e.g., optical rotation, circular dichroism) with theoretical calculations.
Below is an illustrative data table summarizing potential outcomes for the asymmetric synthesis of a generic diarylmethanol, analogous to the target compound, based on published research in the field. researchgate.netniscpr.res.in
| Method | Chiral Catalyst/Enzyme | Substrate | Product Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | RuPHOX-Ru complex | Diaryl ketone | >99% |
| Biocatalytic Reduction | Rhizopus arrhizus | p-chlorobenzophenone | 90% |
| CuH-Catalyzed Hydrosilylation | (R)-(-)-(DTBM-SEGPHOS)CuH | Prochiral diaryl ketone | up to 94% |
This table is for illustrative purposes and shows typical results for analogous compounds. Specific results for this compound would require experimental verification.
Exploration of Oligomerization and Polymerization Potential
The molecular architecture of this compound contains functionalities that suggest a potential for both oligomerization and polymerization, leading to the formation of larger, more complex molecular structures.
The hydroxyl group of the methanol moiety can participate in condensation reactions. Under acidic conditions, diarylmethanols can undergo self-condensation to form ethers or undergo elimination to form diarylmethylenes, which can then polymerize. The presence of the electron-rich dimethoxyphenyl and methyl-thienyl rings could stabilize a potential carbocation intermediate, facilitating such reactions.
Furthermore, the thiophene ring is a well-known monomer unit for the synthesis of conducting polymers. The C-H bonds on the thiophene ring, particularly at the 3- and 4-positions, can be activated for polymerization through various methods:
Oxidative Polymerization: Chemical or electrochemical oxidation of thiophene derivatives can lead to the formation of polythiophenes. The substitution pattern on the thiophene ring will influence the regiochemistry and properties of the resulting polymer.
Direct Arylation Polymerization (DArP): This palladium-catalyzed method has emerged as a powerful tool for the synthesis of conjugated polymers, including polythiophenes. osti.govrsc.org It involves the direct coupling of C-H bonds with C-halogen bonds, offering a more atom-economical and environmentally friendly route compared to traditional cross-coupling methods. researchgate.netresearchgate.net
The presence of the bulky 2,4-dimethoxyphenyl-(hydroxyl)methyl substituent on the thiophene ring would likely influence the polymerization process and the properties of the resulting polymer. It could affect the polymer's solubility, morphology, and electronic properties. The stereochemistry of the chiral center could also play a role in the supramolecular organization of the polymer chains.
Research on the polymerization of functionalized thiophenes has yielded a wide range of materials with diverse properties. The table below provides a conceptual overview of the types of polymers that could be envisioned, drawing parallels from existing literature on thiophene-based polymers. researchgate.netmdpi.com
| Polymerization Method | Monomer Type | Potential Polymer Structure | Potential Properties |
| Acid-Catalyzed Self-Condensation | Diaryl Methanol | Poly(ether) or Poly(alkene) with pendant aromatic groups | Insulating, potentially processable |
| Oxidative Polymerization | Functionalized Thiophene | Poly(thiophene) with diarylmethanol side chains | Electrically conducting, electrochromic, sensory |
| Direct Arylation Polymerization (DArP) | Halogenated Functionalized Thiophene | Regioregular poly(thiophene) with diarylmethanol side chains | Improved processability, tunable electronic properties |
This table presents hypothetical polymerization pathways and resulting properties based on the known reactivity of the functional groups in this compound.
Advanced Spectroscopic and Structural Elucidation of 2,4 Dimethoxyphenyl 5 Methyl 2 Thienyl Methanol
High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques, the precise connectivity and spatial arrangement of atoms within 2,4-Dimethoxyphenyl-(5-methyl-2-thienyl)methanol can be established.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. For this compound, these techniques would reveal the following correlations:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Key expected correlations would include the coupling between the methine proton of the methanol (B129727) group and the adjacent hydroxyl proton (if not exchanged with a deuterated solvent). On the aromatic rings, COSY would show correlations between adjacent protons, for instance, between H-5' and H-6' on the dimethoxyphenyl ring, and between H-3 and H-4 on the thiophene (B33073) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons. It would definitively link each proton signal to its corresponding carbon signal, such as the methine proton to the methanol carbon, the methyl protons to the thiophene-methyl carbon, and each aromatic proton to its respective aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the different fragments of the molecule. For instance, the methine proton of the methanol group would be expected to show correlations to the C-2 of the thiophene ring and C-1' of the phenyl ring, confirming the central connectivity. Protons of the methoxy (B1213986) groups would show correlations to their respective carbons on the phenyl ring (C-2' and C-4').
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons, which is critical for determining stereochemistry and conformation. Important NOESY correlations would be expected between the methine proton and the protons on the adjacent aromatic rings (H-3 of thiophene and H-3'/H-5' of the phenyl ring). Correlations between the methoxy group protons and the adjacent aromatic protons (e.g., 2'-OCH₃ with H-3') would also be anticipated.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | COSY (¹H-¹H) Correlations | HSQC (¹H-¹³C) Correlations | Key HMBC (¹H-¹³C) Correlations | Key NOESY (¹H-¹H) Correlations |
|---|---|---|---|---|
| CH-OH | OH | C-α | C-2 (Thiophene), C-1' (Phenyl) | H-3 (Thiophene), H-3'/H-5' (Phenyl) |
| H-3 (Thiophene) | H-4 (Thiophene) | C-3 (Thiophene) | C-2, C-4, C-5, C-α | H-4 (Thiophene), CH-OH |
| H-4 (Thiophene) | H-3 (Thiophene) | C-4 (Thiophene) | C-3, C-5, 5-CH₃ | H-3 (Thiophene), 5-CH₃ |
| 5-CH₃ (Thiophene) | - | 5-CH₃ Carbon | C-4, C-5 | H-4 (Thiophene) |
| H-3' (Phenyl) | - | C-3' (Phenyl) | C-1', C-2', C-4', C-5' | 2'-OCH₃, CH-OH |
| H-5' (Phenyl) | H-6' (Phenyl) | C-5' (Phenyl) | C-1', C-3', C-4', C-6' | H-6' (Phenyl), 4'-OCH₃ |
| H-6' (Phenyl) | H-5' (Phenyl) | C-6' (Phenyl) | C-1', C-2', C-4', C-5' | H-5' (Phenyl) |
| 2'-OCH₃ | - | 2'-OCH₃ Carbon | C-2' | H-3' |
| 4'-OCH₃ | - | 4'-OCH₃ Carbon | C-4' | H-3', H-5' |
The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of each nucleus. Based on the known effects of substituents on aromatic rings and the typical chemical shifts for thiophene and methanol derivatives, a detailed assignment can be predicted.
The ¹H NMR spectrum would feature distinct regions. The aromatic region would contain signals for the protons on both the thiophene and the dimethoxyphenyl rings. The two methoxy groups would likely appear as sharp singlets. The methyl group on the thiophene ring would also be a singlet. The methine proton of the methanol group would appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself would be a broad singlet, its position being concentration and solvent dependent.
The ¹³C NMR spectrum would show signals for all unique carbon atoms. The carbons of the dimethoxyphenyl ring would be influenced by the electron-donating methoxy groups. The thiophene ring carbons would have characteristic chemical shifts, and the methanol carbon would appear in the aliphatic region. The methyl and methoxy carbons would be found at the upfield end of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (in CDCl₃)
| Position | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) | Rationale |
|---|---|---|---|
| CH-OH (α) | ~5.9 | ~70 | Benzylic alcohol proton, deshielded by two aromatic rings. |
| OH | Variable (broad s) | - | Exchangeable proton, position depends on conditions. |
| 2 (Thiophene) | - | ~150 | Quaternary carbon attached to electronegative sulfur and the methanol bridge. |
| 3 (Thiophene) | ~6.8 | ~125 | Typical thiophene proton chemical shift. |
| 4 (Thiophene) | ~6.6 | ~123 | Slightly upfield from H-3 due to proximity to the methyl group. |
| 5 (Thiophene) | - | ~140 | Carbon bearing the methyl group. |
| 5-CH₃ (Thiophene) | ~2.4 | ~15 | Typical methyl group on an aromatic ring. |
| 1' (Phenyl) | - | ~125 | Quaternary carbon, ipso to the methanol bridge. |
| 2' (Phenyl) | - | ~160 | Oxygen-substituted aromatic carbon, downfield shift. |
| 3' (Phenyl) | ~6.4 | ~98 | Ortho to one methoxy group and para to another, highly shielded. |
| 4' (Phenyl) | - | ~161 | Oxygen-substituted aromatic carbon, downfield shift. |
| 5' (Phenyl) | ~6.45 | ~105 | Ortho to a methoxy group, shielded. |
| 6' (Phenyl) | ~7.2 | ~130 | Less shielded phenyl proton. |
| 2'-OCH₃ | ~3.8 | ~55.5 | Typical methoxy group chemical shift. |
| 4'-OCH₃ | ~3.85 | ~55.8 | Typical methoxy group chemical shift, slightly different environment. |
Mass Spectrometry Techniques
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. For this compound (C₁₄H₁₆O₃S), HRMS would be used to confirm its elemental composition. The calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally measured value. The close agreement between these values would provide strong evidence for the proposed molecular formula.
Calculated Exact Mass for C₁₄H₁₆O₃S: 264.0820
Expected HRMS Result: An observed m/z value within a few parts per million (ppm) of the calculated mass would confirm the elemental formula.
Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in a reproducible manner. The analysis of these fragments provides a fingerprint of the molecular structure. The most likely fragmentation pathways for this molecule would involve the cleavage of the bonds adjacent to the central methanol carbon, as this would lead to the formation of resonance-stabilized carbocations.
Key expected fragmentation pathways include:
Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to a highly stabilized cation.
Cleavage of the Cα-Thienyl bond: This would lead to the formation of a [C₁₀H₁₁O₂]⁺ ion (dimethoxyphenylmethyl cation) and a 5-methyl-2-thienyl radical, or a [C₆H₇S]⁺ ion (5-methylthienyl cation) and a dimethoxyphenylmethanol radical.
Cleavage of the Cα-Phenyl bond: This would result in a [C₈H₉OS]⁺ ion (5-methyl-2-thienyl)methanol cation) and a dimethoxyphenyl radical.
Loss of methoxy groups: Fragments corresponding to the loss of a methyl radical (•CH₃) followed by carbon monoxide (CO) from the methoxy-substituted ring are also possible.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Significance |
|---|---|---|---|
| 264 | [M]⁺ | [C₁₄H₁₆O₃S]⁺ | Molecular Ion |
| 247 | [M - OH]⁺ | [C₁₄H₁₅O₂S]⁺ | Loss of hydroxyl radical, forming a stabilized carbocation. |
| 167 | [M - C₆H₇S]⁺ | [C₁₀H₁₁O₂]⁺ | Formation of the dimethoxyphenylmethyl cation. |
| 111 | [M - C₈H₉O₃]⁺ | [C₆H₇S]⁺ | Formation of the 5-methyl-2-thienyl cation. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: Would be expected to show a strong, broad absorption band in the region of 3550-3200 cm⁻¹, characteristic of the O-H stretching of the alcohol group. Strong bands corresponding to the C-O stretching of the ether linkages of the methoxy groups would be observed around 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be found in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Would also detect the aromatic C=C stretching vibrations, often with strong intensity due to the polarizability of the pi systems. The symmetric stretching of the thiophene ring would also be a characteristic band. While the O-H stretch is typically weak in Raman, the C-H stretching vibrations would be prominent.
Table 4: Predicted Key Vibrational Frequencies (in cm⁻¹) for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy Technique |
|---|---|---|
| 3550-3200 | O-H Stretch (alcohol) | IR (strong, broad) |
| 3100-3000 | Aromatic C-H Stretch | IR, Raman |
| 2980-2850 | Aliphatic C-H Stretch (CH₃, OCH₃) | IR, Raman |
| 1610-1580 | Aromatic C=C Stretch (Phenyl) | IR, Raman (strong) |
| 1550-1450 | Aromatic C=C Stretch (Thiophene) | IR, Raman |
| 1250-1200 | Asymmetric C-O-C Stretch (Aryl Ether) | IR (strong) |
| 1050-1000 | Symmetric C-O-C Stretch (Aryl Ether) | IR (strong) |
| ~700 | C-S Stretch (Thiophene) | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide definitive information on the solid-state conformation of this compound. The analysis would yield key structural parameters such as bond lengths, bond angles, and torsional angles between the dimethoxyphenyl and methyl-thienyl rings. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the packing of the molecules in the crystal lattice. This data is fundamental to understanding the molecule's preferred conformation in the solid state.
Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemical Assignment
Given that this compound possesses a stereocenter at the carbinol carbon, it can exist as a pair of enantiomers. Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration (R or S) of each enantiomer. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. By comparing the experimentally obtained spectra with those predicted from quantum chemical calculations, the absolute stereochemistry of the molecule can be unambiguously assigned.
Advanced Conformational Analysis Using Spectroscopic and Diffraction Methods
A thorough understanding of the conformational landscape of this compound would involve a combined approach using various spectroscopic and diffraction techniques, often supported by computational modeling. libretexts.orglumenlearning.comchemistrysteps.comlibretexts.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space interactions measured by the Nuclear Overhauser Effect (NOE), can provide insights into the molecule's conformation in solution. mdpi.com This experimental data, when integrated with the solid-state information from X-ray crystallography and theoretical energy calculations, allows for a comprehensive model of the molecule's dynamic behavior and the relative stabilities of its different conformers. libretexts.orglumenlearning.comchemistrysteps.comlibretexts.org
While the principles of these analytical methods are well-established, their application to this compound has not been documented in the scientific literature. Consequently, the generation of a detailed and scientifically accurate article with the requested specific data and findings is not feasible at this time. Further empirical research is required to elucidate the specific structural and stereochemical characteristics of this compound.
Theoretical and Computational Investigations of 2,4 Dimethoxyphenyl 5 Methyl 2 Thienyl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic distribution and intrinsic properties of a molecule.
Density Functional Theory (DFT) is a robust and widely used computational method for investigating the ground-state properties of organic molecules due to its excellent balance of accuracy and computational cost. researchgate.netbohrium.com A typical study on 2,4-Dimethoxyphenyl-(5-methyl-2-thienyl)methanol would begin by optimizing its molecular geometry using a functional like B3LYP with a basis set such as 6-311G(d,p). openaccesspub.orgmdpi.com
This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The output includes precise bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, a wealth of electronic properties can be calculated:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more easily excitable. nih.govnih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, typically around oxygen atoms), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, often near hydrogen atoms), which are prone to nucleophilic attack. researchgate.netnih.gov
Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom, offering insights into the intramolecular charge distribution.
| Parameter | Hypothetical Calculated Value | Significance |
| Total Energy | -1025.75 Hartrees | Represents the molecule's stability at 0 K. |
| HOMO Energy | -5.85 eV | Indicates the electron-donating capability. |
| LUMO Energy | -0.95 eV | Indicates the electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.90 eV | Correlates with chemical reactivity and stability. nih.gov |
| Dipole Moment | 2.15 Debye | Measures the overall polarity of the molecule. |
Table 1. Hypothetical Electronic Properties of this compound Calculated via DFT.
| Geometric Parameter | Hypothetical Optimized Value |
| C(thienyl)-C(methanol) Bond Length | 1.51 Å |
| C(phenyl)-C(methanol) Bond Length | 1.52 Å |
| C(methanol)-O Bond Length | 1.43 Å |
| O-H Bond Length | 0.97 Å |
| Thienyl-Methanol-Phenyl Dihedral Angle | 65.4° |
Table 2. Hypothetical Key Geometric Parameters of this compound from DFT Optimization.
To investigate properties beyond the ground state, such as how the molecule interacts with light, more computationally intensive ab initio methods are employed. Methods like Complete Active Space Second-order Perturbation Theory (CASPT2) or Algebraic Diagrammatic Construction (ADC(2)) are highly effective for studying the excited electronic states of aromatic systems like thiophene (B33073). researchgate.netresearchgate.net
For this compound, these calculations would reveal:
Vertical Excitation Energies: The energy required to promote an electron from a lower to a higher molecular orbital without changing the molecular geometry. These energies correspond to light absorption.
Nature of Electronic Transitions: Analysis of the transitions can determine their character, such as local excitations within one of the aromatic rings (π → π*) or charge-transfer excitations between the rings.
Photochemical Pathways: High-level calculations can map out potential energy surfaces of excited states, identifying critical points like conical intersections, which are regions where the molecule can efficiently return to the ground state without emitting light, a key process in photostability and photoreactions. researchgate.netaip.org
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
While quantum chemical calculations focus on static structures, Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insights into the molecule's flexibility and conformational preferences. mdpi.com
An MD simulation of this compound would involve placing the molecule in a simulation box, often with an explicit solvent like water, and applying a force field (a set of parameters describing the potential energy of the atoms). By solving Newton's equations of motion over thousands of timesteps, a trajectory is generated that shows how the molecule twists, turns, and interacts with its environment.
Analysis of this trajectory would allow for:
Conformational Sampling: Identifying the most populated (lowest energy) conformations. The key degrees of freedom would be the rotation around the C-C single bonds linking the central methanol (B129727) carbon to the thiophene and phenyl rings.
Dihedral Angle Distributions: Plotting the probability of finding specific dihedral angles would reveal the rotational energy barriers and preferred orientations of the two aromatic rings relative to each other.
Hydrogen Bonding Dynamics: If simulated in a protic solvent, the formation and breaking of hydrogen bonds involving the methanol's hydroxyl group could be monitored.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are frequently used to predict spectroscopic data, which serves as a powerful tool for validating experimentally determined structures. mdpi.com
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating ¹H and ¹³C NMR chemical shifts. rsc.orgnih.gov Calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted shifts for this compound would help in assigning the peaks in an experimental spectrum.
| Atom Type | Typical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |
| Thiophene-H | 6.8 - 7.5 | 7.0, 7.3 |
| Phenyl-H | 6.5 - 7.8 | 6.6, 6.7, 7.4 |
| Methanol-CH | ~5.8 | 5.9 |
| Methanol-OH | 2.0 - 4.0 (variable) | 2.8 |
| Methoxy-CH₃ | 3.7 - 3.9 | 3.8, 3.85 |
| Methyl-CH₃ | ~2.5 | 2.45 |
| Aromatic-C | 110 - 160 | 112 - 159 |
| Methoxy-C | ~55 | 55.6 |
Table 3. Hypothetical Comparison of Experimental and DFT-GIAO Calculated NMR Chemical Shifts (δ) for this compound.
IR Spectroscopy: DFT calculations also yield vibrational frequencies and their corresponding intensities. Each calculated frequency can be animated to visualize the atomic motion, allowing for the assignment of bands to specific functional group vibrations, such as the O-H stretch of the alcohol, aromatic C-H stretches, or C-O stretches of the methoxy (B1213986) groups. Calculated frequencies are often multiplied by an empirical scaling factor to correct for anharmonicity and other systematic errors. openaccesspub.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths (intensities) of electronic transitions. researchgate.netmdpi.com For this molecule, TD-DFT would likely predict strong absorptions in the UV region arising from π → π* transitions within the conjugated aromatic system. youtube.com
| Hypothetical λmax (nm) | Hypothetical Oscillator Strength (f) | Major Orbital Contribution |
| 285 | 0.45 | HOMO → LUMO |
| 240 | 0.21 | HOMO-1 → LUMO |
| 218 | 0.33 | HOMO → LUMO+1 |
Table 4. Hypothetical TD-DFT Prediction of UV-Vis Absorption Maxima for this compound.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the mechanism of chemical reactions, providing insights that are difficult to obtain experimentally. researchgate.net For an alcohol like this compound, a relevant reaction to model would be its acid-catalyzed dehydration. researchgate.netacs.org
This involves:
Locating Reactants and Products: The geometries of the starting alcohol and the final carbocation (or alkene) product are optimized.
Finding the Transition State (TS): A transition state search algorithm is used to find the highest-energy structure along the lowest-energy reaction path. The TS is characterized by having exactly one imaginary vibrational frequency.
Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier (Ea), which is a key determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS smoothly connects the reactant and product structures, validating the proposed pathway.
Molecular Docking Simulations for Understanding Ligand-Target Interactions (in a purely theoretical context)
Molecular docking is a computational technique used to predict how a small molecule (a ligand) might bind to the active site of a large molecule, typically a protein. nih.govnih.gov In a purely theoretical context, docking this compound into various protein structures could explore its potential to form intermolecular interactions.
The process involves:
Preparing Structures: A 3D structure of a target protein is obtained, and the 3D structure of the ligand is optimized.
Defining the Binding Site: A specific cavity or active site on the protein is defined as the target for docking.
Docking and Scoring: A docking algorithm samples many possible orientations (poses) of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose. biorxiv.org
The results would provide a binding score (e.g., in kcal/mol) and a predicted binding pose, which could be visualized to identify key interactions like hydrogen bonds between the ligand's hydroxyl group and protein residues, or π-π stacking between its aromatic rings and aromatic residues in the protein. brylinski.org This provides a hypothetical basis for understanding how the molecule might be recognized by a biological target.
Quantitative Structure-Reactivity/Property Relationship (QSPR/QSRR) Modeling for Chemical Behavior Prediction
The development of a QSPR/QSRR model for this compound would involve a systematic process. The first step is the computational generation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic nature. For this particular compound, the descriptors would capture the influence of the 2,4-dimethoxyphenyl group, the 5-methyl-2-thienyl moiety, and the interconnecting methanol bridge.
Key Molecular Descriptors for Modeling
A variety of descriptors would be calculated to build a robust model. These can be categorized as follows:
Topological Descriptors: These describe the atomic connectivity within the molecule. Examples include the Balaban J index and Wiener index, which provide insights into the molecule's size, shape, and degree of branching.
Electronic Descriptors: These are crucial for understanding the reactivity of the compound. For this compound, descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. mdpi.com Other electronic descriptors include dipole moment and partial charges on atoms, which would indicate the molecule's polarity and potential sites for electrophilic or nucleophilic attack.
Steric Descriptors: These descriptors, such as molecular volume and surface area, account for the three-dimensional shape and size of the molecule, which can influence its interaction with other molecules.
Modeling Techniques and Property Prediction
Once a comprehensive set of descriptors is generated, statistical methods are employed to build a mathematical model that links these descriptors to a specific property or reactivity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.gov
For this compound, QSPR models could predict a range of physicochemical properties. For instance, a model could be developed to predict its lipophilicity (log P), a critical parameter in medicinal chemistry. asianpubs.org The model would likely incorporate descriptors related to the polarity and size of the molecule.
Similarly, QSRR models could predict the compound's reactivity in various chemical transformations. For example, the susceptibility of the thiophene ring to electrophilic substitution could be modeled using descriptors that quantify the electron density of the ring. nih.gov The presence of the electron-donating 5-methyl group and the nature of the 2,4-dimethoxyphenyl-methanol substituent would significantly influence these electronic properties. jksus.org
Illustrative Data for Model Development
The following interactive table provides a hypothetical set of descriptors and a predicted property (log P) for a series of thiophene derivatives, illustrating the type of data used in QSPR modeling.
| Compound | Molecular Weight ( g/mol ) | Log P (experimental) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Thiophene | 84.14 | 1.81 | -6.98 | -0.15 | 0.55 |
| 2-Methylthiophene | 98.17 | 2.34 | -6.72 | -0.09 | 0.68 |
| 2-Thiophenemethanol | 114.16 | 1.08 | -6.85 | -0.21 | 1.87 |
| This compound | 278.36 | Predicted | Calculated | Calculated | Calculated |
Note: The values for this compound are placeholders to illustrate its position in a potential dataset for model building.
The development of a predictive QSPR/QSRR model for this compound would enable the estimation of its chemical behavior without the need for extensive experimental work, thereby accelerating research and development efforts involving this compound.
Advanced Research Applications and Future Perspectives of 2,4 Dimethoxyphenyl 5 Methyl 2 Thienyl Methanol
Utilization as a Synthetic Intermediate for the Construction of Complex Organic Molecules
The structural features of 2,4-Dimethoxyphenyl-(5-methyl-2-thienyl)methanol make it a promising intermediate in the synthesis of more complex molecular architectures. The central hydroxyl group can be readily transformed into a variety of other functional groups. For instance, oxidation would yield the corresponding ketone, 2,4-dimethoxyphenyl-(5-methyl-2-thienyl)methanone, a scaffold that can undergo further reactions such as nucleophilic additions or reductions.
Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This would allow for the introduction of a wide range of substituents at the benzylic-like position. The stability of the resulting carbocation is enhanced by the electron-donating nature of both the 2,4-dimethoxybenzene and 5-methylthiophene rings, making such reactions kinetically favorable.
The aromatic rings themselves are also amenable to further functionalization. The thiophene (B33073) ring, in particular, is known to undergo electrophilic substitution reactions, often with higher reactivity than benzene (B151609). nih.gov The existing methyl and aryl substituents would direct incoming electrophiles to specific positions on the thiophene ring. Similarly, the dimethoxyphenyl ring can be further substituted, with the methoxy (B1213986) groups directing electrophiles to the ortho and para positions. This allows for the synthesis of a diverse library of derivatives with tailored properties.
Exploration of its Role as a Building Block in Advanced Material Science (e.g., organic semiconductors, polymer chemistry)
Thiophene-based compounds are cornerstones in the field of organic electronics, primarily due to their excellent charge-transport properties and environmental stability. nih.govscientific.net Polythiophenes and oligothiophenes are widely used as active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov
This compound can serve as a monomer or a precursor to a monomer for the synthesis of novel conjugated polymers. The hydroxyl group can be modified to a polymerizable moiety, allowing its incorporation into a polymer backbone. The resulting polymer would feature a repeating unit with both thiophene and dimethoxybenzene functionalities. The thiophene unit would contribute to the polymer's conductivity, while the dimethoxybenzene group could enhance solubility and influence the material's optical and electronic properties. The presence of the methyl group on the thiophene ring can also improve the processability of the resulting polymers. rsc.org
The combination of these two aromatic systems could lead to materials with tunable band gaps, a crucial parameter for applications in organic semiconductors. The design of such polymers could be guided by computational studies to predict their electronic properties before synthesis.
| Potential Polymer Property | Contributing Structural Feature |
| Electrical Conductivity | 5-methyl-2-thienyl group |
| Solubility and Processability | 2,4-dimethoxyphenyl and methyl groups |
| Tunable Band Gap | Combination of the two aromatic systems |
| Photoluminescence | Extended π-conjugation |
Development of Novel Reagents or Catalysts from this compound Derivatives
The structure of this compound is a suitable scaffold for the development of new ligands for catalysis. The sulfur atom of the thiophene ring and the oxygen atoms of the methoxy and hydroxyl groups can act as coordination sites for a variety of metal centers.
Modification of the core structure could lead to the synthesis of chiral ligands for asymmetric catalysis. For example, introducing a chiral center or a chiral substituent could result in a ligand that, when complexed with a metal, can catalyze reactions with high enantioselectivity. The development of such catalysts is a highly active area of research, with applications in the synthesis of pharmaceuticals and other fine chemicals.
Furthermore, derivatives of this compound could be designed to act as organocatalysts. The combination of the electron-rich aromatic rings and the hydroxyl group could be exploited to create a molecule that can activate substrates through hydrogen bonding or other non-covalent interactions.
Investigation of its Photochemical and Photophysical Behavior
Compounds containing thiophene moieties often exhibit interesting photochemical and photophysical properties. The extended π-system of the thiophene ring, in conjugation with the dimethoxyphenyl ring, is expected to give rise to absorption and emission in the ultraviolet-visible region of the electromagnetic spectrum.
Upon absorption of light, the molecule could undergo a variety of processes, including fluorescence, phosphorescence, and non-radiative decay. The efficiency of these processes would be influenced by the specific substitution pattern and the solvent environment. The presence of the two different aromatic systems could also lead to intramolecular charge transfer (ICT) upon photoexcitation, where an electron is transferred from the electron-rich dimethoxyphenyl ring to the thiophene ring, or vice versa. This phenomenon is of interest for applications in molecular electronics and sensing.
Further research could involve transient absorption spectroscopy to study the excited states of the molecule and their decay pathways. Understanding the photochemical behavior is crucial for developing applications in areas such as photodynamic therapy, photochromism, and organic light-emitting diodes.
Identification of Unexplored Reactivity Patterns and Novel Chemical Transformations
The unique combination of functional groups in this compound may lead to unexplored reactivity patterns. For instance, under acidic conditions, the molecule could undergo intramolecular cyclization reactions, where the hydroxyl group attacks one of the aromatic rings, leading to the formation of a new heterocyclic system.
The high electron density of the aromatic rings could also make the molecule susceptible to oxidative coupling reactions, either intramolecularly or intermolecularly, to form more extended conjugated systems. Such reactions could be promoted by chemical oxidants or by electrochemical methods.
Another area of potential exploration is the reaction of the molecule with transition metal catalysts. The presence of multiple potential coordination sites could lead to novel catalytic cycles and the formation of unexpected products. The palladium/norbornene cooperative catalysis, for example, has been used for the direct vicinal difunctionalization of thiophenes. nih.gov
Design and Synthesis of Structurally Related Compounds with Tuned Chemical Properties for Specific Research Applications
The core structure of this compound can be systematically modified to tune its chemical and physical properties for specific applications.
Table of Potential Structural Modifications and Their Effects:
| Modification | Potential Effect | Target Application |
| Varying substituents on the phenyl ring | Tuning of electronic properties (HOMO/LUMO levels) | Organic electronics |
| Replacing the methyl group on the thiophene ring | Altering solubility and steric hindrance | Polymer chemistry |
| Changing the position of the substituents on the thiophene ring | Modifying the conjugation pathway | Material science |
| Introducing electron-withdrawing groups | Increasing electron affinity | n-type semiconductors |
| Synthesizing chiral analogues | Inducing enantioselectivity | Asymmetric catalysis |
By strategically altering the substituents on both the phenyl and thienyl rings, a library of compounds with a wide range of electronic and steric properties could be synthesized. For example, replacing the methoxy groups with stronger electron-donating groups, such as amines, would further increase the electron density of the phenyl ring and lower the oxidation potential of the molecule. Conversely, introducing electron-withdrawing groups, such as nitro or cyano groups, would have the opposite effect.
The synthesis of these analogues would provide valuable structure-property relationship data, which would be crucial for the rational design of new materials and molecules with desired functionalities.
Q & A
Q. Key Considerations :
- Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Reaction progress is monitored via TLC (Rf ~0.3–0.5) or GC-MS for intermediates .
Advanced: How can reaction conditions be optimized for enantioselective synthesis?
Methodological Answer:
Enantioselectivity is achieved through:
- Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts (5–10 mol%) in asymmetric additions, achieving enantiomeric excess (ee) up to 85% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) enhance stereochemical control, while maintaining temperatures between -30°C and 25°C .
- Kinetic Resolution : Employing enzymes (e.g., lipases) for selective esterification of one enantiomer .
Data Contradiction Analysis :
Conflicting reports on optimal catalysts (BINOL vs. Jacobsen-type) suggest solvent polarity and substrate steric bulk influence ee. Systematic screening of catalyst-solvent pairs is recommended .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 290.1 (calc. 290.11) confirms molecular formula C₁₅H₁₈O₃S .
- X-ray Crystallography : Resolves stereochemistry and confirms dihedral angles between aromatic rings (e.g., 45–60°) .
Advanced: How to resolve conflicting data on synthetic yields reported in literature?
Methodological Answer:
Discrepancies in yields (40–75%) arise from:
- Impurity Profiles : Side products from over-alkylation or oxidation (e.g., ketone formation) reduce yields. LC-MS or HPLC (C18 column, acetonitrile/water) identifies byproducts .
- Reagent Purity : Commercial thiophene derivatives often contain stabilizers; redistillation or recrystallization improves consistency .
- Moisture Sensitivity : Grignard reactions require strict anhydrous conditions; Karl Fischer titration ensures solvent dryness .
Recommended Protocol :
Repeat experiments with controlled reagent purity and inert atmosphere (N₂/Ar). Compare yields across ≥3 trials .
Basic: What are the potential applications in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition : The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in vitro (IC₅₀ ~10–50 µM), suggesting anti-inflammatory potential .
- Structure-Activity Relationship (SAR) Studies : Modifications to the methoxy or thienyl groups enhance binding affinity. For example, fluorination at the 5-position of the thiophene improves metabolic stability .
Q. Table 1: Biological Activity Data
| Target | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| COX-2 | Enzyme Inhibition | 12.3 | |
| 5-LOX | Cell-Based | 48.7 |
Advanced: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Toxicity Mitigation : While specific data is limited, structural analogs exhibit moderate toxicity (LD₅₀ >500 mg/kg in rodents). Use gloves (nitrile), goggles, and fume hoods .
- Waste Disposal : Quench reactions with saturated NaHCO₃, and collect organic waste in halogen-resistant containers .
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
Basic: How is the compound’s stability assessed under different storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition (e.g., oxidation to ketone).
- Light Sensitivity : UV-Vis spectroscopy (λmax ~270 nm) tracks photodegradation; amber vials are recommended .
Advanced: What computational methods predict its pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Tools like SwissADME estimate:
- LogP: ~3.2 (moderate lipophilicity)
- Bioavailability: 55–60% (due to methoxy groups enhancing solubility) .
- Docking Simulations : AutoDock Vina models interactions with COX-2 (binding energy ≤-8.5 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
